molecular formula C16H13FN4OS2 B12159772 N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide

Cat. No.: B12159772
M. Wt: 360.4 g/mol
InChI Key: WWUSXBMQIIVZIW-UHFFFAOYSA-N
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Description

“N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents like diazomethane or cyclopropyl carbinol.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the condensation of α-haloketones with thioamides or thioureas.

    Coupling of the Thiadiazole and Thiazole Rings: The final compound can be obtained by coupling the thiadiazole and thiazole intermediates through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the thiadiazole ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, especially at the fluorophenyl group, using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Halides, amines, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, thiadiazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” would depend on its specific biological target. Generally, thiadiazole derivatives exert their effects by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide
  • N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide

Uniqueness

The uniqueness of “N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methylthiazole-5-carboxamide” lies in the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C16H13FN4OS2

Molecular Weight

360.4 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C16H13FN4OS2/c1-8-12(23-14(18-8)10-3-2-4-11(17)7-10)13(22)19-16-21-20-15(24-16)9-5-6-9/h2-4,7,9H,5-6H2,1H3,(H,19,21,22)

InChI Key

WWUSXBMQIIVZIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=CC=C2)F)C(=O)NC3=NN=C(S3)C4CC4

Origin of Product

United States

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